6-Benzyloxy-benzothiophene is a chemical compound belonging to the class of benzothiophenes, which are polycyclic aromatic compounds containing a benzene ring fused to a thiophene ring. This specific compound features a benzyloxy group at the 6-position of the benzothiophene structure. Benzothiophenes are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory and anticancer properties.
6-Benzyloxy-benzothiophene can be sourced from various chemical suppliers and is classified under organic compounds with the molecular formula and a molecular weight of approximately 298.4 g/mol. It is recognized in scientific literature for its potential applications in drug discovery and organic electronics.
The synthesis of 6-Benzyloxy-benzothiophene can be achieved through several methods, including:
The synthetic routes typically require careful control of reaction conditions, including temperature and reaction time, to ensure high yields and purity of the final product. Industrial methods may also employ transition-metal catalysis for enhanced efficiency.
The molecular structure of 6-Benzyloxy-benzothiophene can be represented as follows:
COC(=O)C1=CC2=C(S1)C=C(C=C2)OCC3=CC=CC=C3
This structure reveals a complex arrangement that contributes to its chemical reactivity and biological activity.
6-Benzyloxy-benzothiophene is capable of undergoing various chemical reactions:
These reactions highlight the compound's versatility for further chemical modifications.
The mechanism of action for compounds like 6-Benzyloxy-benzothiophene often involves interactions at the molecular level with biological targets. For instance, its potential anticancer activity may stem from its ability to inhibit specific enzymes involved in cell proliferation or induce apoptosis in cancer cells. Detailed studies are necessary to elucidate these pathways fully.
The compound demonstrates stability under standard laboratory conditions but may react under extreme conditions (high temperatures or strong oxidizing agents). Its reactivity profile makes it suitable for further derivatization in synthetic applications.
6-Benzyloxy-benzothiophene has several applications in scientific research:
Benzothiophene represents a quintessential privileged scaffold in medicinal chemistry, characterized by its inherent structural versatility and capacity for diverse bioactivity modulation. This bicyclic aromatic system—formed by fusing a benzene ring to the 4,5-positions of a thiophene ring—has evolved from a chemical curiosity to a cornerstone of rational drug design over the past century [1]. Its emergence as a pharmacophoric nucleus stems from several intrinsic properties: (1) high thermodynamic stability enabling metabolic resistance; (2) planarity facilitating DNA/protein interactions; and (3) electron-rich sulfur atom participation in hydrogen bonding and hydrophobic interactions [4]. Historically, benzothiophene derivatives gained prominence through natural product isolation (e.g., bryoanthrathiophene with anti-angiogenic properties) and petroleum-derived deposits, but synthetic innovations propelled their pharmaceutical utility [1].
The scaffold's "privileged" status solidified with FDA approvals of benzothiophene-based drugs across diverse therapeutic categories. Raloxifene (selective estrogen receptor modulator for osteoporosis), zileuton (5-lipoxygenase inhibitor for asthma), and sertaconazole (antifungal) exemplify clinical translations leveraging benzothiophene’s bioisosteric equivalence to indoles or naphthalenes while enhancing target affinity [1] [4]. Notably, over 26 FDA-approved drugs now incorporate the benzothiophene nucleus, ranking it among the top sulfur-containing pharmacophores developed in the past decade [4]. Its dominance spans oncology, CNS disorders, infectious diseases, and metabolic conditions—validating benzothiophene as a versatile template for addressing multifactorial pathologies.
Table 1: Clinically Approved Benzothiophene-Based Drugs and Therapeutic Applications
Drug Name | Therapeutic Category | Primary Target/Mechanism | Year Approved |
---|---|---|---|
Raloxifene | Osteoporosis Treatment | Selective Estrogen Receptor Modulator (SERM) | 1997 |
Zileuton | Asthma Control | 5-Lipoxygenase Inhibitor | 1996 |
Sertaconazole | Antifungal Therapy | Lanosterol 14α-Demethylase Inhibitor | 1992 |
Benocyclidine | Psychostimulant (Research Use) | Dopamine Reuptake Inhibitor | Investigational |
Ticlopidine* | Antiplatelet Therapy | P2Y12 ADP Receptor Antagonist | 1991 |
Note: Ticlopidine contains a tetrahydrobenzothiophene core [4].
The strategic incorporation of a benzyloxy group at the C6 position of benzothiophene has emerged as a powerful chemical maneuver to enhance pharmacological performance. This modification exerts multifaceted influences on molecular behavior through three primary mechanisms:
Steric Optimization: The bulky benzyloxy group induces torsional effects that force the pendant phenyl ring into perpendicular orientations relative to the benzothiophene plane. This conformation enhances selectivity for hydrophobic enzyme pockets (e.g., MAO-B active site) by reducing non-specific binding [7]. Computational studies confirm that 6-benzyloxy derivatives exhibit 15–20° dihedral angle differences versus unsubstituted analogs, optimizing van der Waals contacts.
Electronic Modulation: The electron-donating benzyloxy moiety (+M effect) elevates electron density at C5/C7 positions, augmenting hydrogen-bond acceptor capacity. This proves critical for targeting oxidoreductases like monoamine oxidases, where charge transfer complexes stabilize inhibitor-enzyme complexes. Derivatives bearing 6-benzyloxy substitution demonstrate 10-fold higher MAO-B affinity (IC₅₀ = 0.062 µM) compared to 6-methoxy analogs due to enhanced π-π stacking with FAD cofactors [7].
Pharmacokinetic Enhancement: The lipophilic benzyl group significantly improves blood-brain barrier (BBB) penetration—validated in PAMPA-BBB assays where 6-benzyloxy-benzothiophenes exhibit Pe values >4.0 × 10⁻⁶ cm/s (indicating high CNS bioavailability) [7]. Simultaneously, the ether linkage maintains metabolic stability by resisting cytochrome P450-mediated dealkylation, extending plasma half-lives.
Table 2: Impact of 6-Benzyloxy Substitution on Biological Activities
Biological Activity | 6-Substituent | IC₅₀/EC₅₀ (µM) | Improvement vs. Unsubstituted | Primary Target |
---|---|---|---|---|
MAO-B Inhibition | Benzyloxy | 0.062 | 12-fold | FAD Binding Site |
Antioxidant (ORAC assay) | Benzyloxy | 2.27 TE* | 1.5-fold | ROS Scavenging |
5-Lipoxygenase Inhibition | Benzyloxy | 0.89 | 8-fold | Iron-Lox Domain |
Antiproliferative (MCF-7) | Methoxy | 24.5 | Reference | Tubulin Polymerization |
TE = Trolox Equivalents [7] [9]. |
Notably, the benzyloxy group serves as a versatile "molecular handle" for secondary derivatization. Para-halogenation (e.g., 4-F-benzyloxy) amplifies electron-withdrawing effects, boosting kinase inhibition, while ortho-hydroxylation enables metal chelation (Fe³⁺, Cu²⁺) relevant for neurodegenerative disease therapeutics [7] [9]. This positional flexibility underpins the pharmacophore’s utility in multi-target ligand design.
The synthetic tractability of 6-benzyloxy-benzothiophene derivatives contributes significantly to their pharmaceutical appeal. Two principal strategies dominate contemporary routes:
A. O-Alkylation of 6-Hydroxybenzothiophene Precursors:This two-step sequence remains the most direct approach. First, 6-hydroxybenzothiophene (2) is synthesized via condensation of 2-aminothiophenol with 2,4-dihydroxybenzaldehyde under acidic conditions (Na₂S₂O₅ catalysis, 80–90% yields) [7]. Subsequent Williamson etherification employs benzyl halides (Cl/Br) with NaHCO₃/KI in acetonitrile (60–85°C, 8–12h), achieving near-quantitative O-benzylation. The mild conditions preserve base-sensitive functional groups, enabling diverse benzyl variants (e.g., 4-F-benzyl, 3,4-diF-benzyl). Purification requires only silica chromatography or recrystallization, with structures confirmed via ¹H/¹³C NMR and high-resolution mass spectrometry [7].
B. Transition Metal-Catalyzed C-O Coupling:Palladium/copper-mediated reactions offer regioselective alternatives for sterically hindered systems. Key innovations include:
Table 3: Synthetic Pathways to 6-Benzyloxy-Benzothiophene Derivatives
Method | Conditions | Yield Range | Advantages | Limitations |
---|---|---|---|---|
O-Alkylation | NaHCO₃/KI, CH₃CN, 70–85°C, 8h | 78–92% | Scalability, low cost | Limited for tertiary benzyl halides |
Pd-Catalyzed C-O Coupling | Pd₂(dba)₃/XPhos, Cs₂CO₃, toluene, 110°C | 70–88% | Tolerance to steric hindrance | Requires inert atmosphere |
Cu-Mediated Coupling | CuI/phenanthroline, K₃PO₄, DMF, 120°C | 65–82% | Compatible with boronic acids | Homocoupling side products |
Photoredox Decarboxylation | Ru(bpy)₃Cl₂, blue LEDs, DCE, rt, 24h | 60–75% | Mild conditions, no prefunctionalization | Low atom economy |
Post-functionalization trends focus on three key vectors:
Recent advances emphasize sustainable methodologies—notably solvent-free ball milling for Gewald-type syntheses and flow chemistry approaches reducing reaction times from hours to minutes while maintaining >85% yields [4]. These innovations position 6-benzyloxy-benzothiophene as an accessible yet sophisticated scaffold for next-generation drug discovery.
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3